HZ9Fup9E8I

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

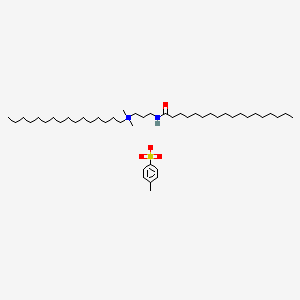

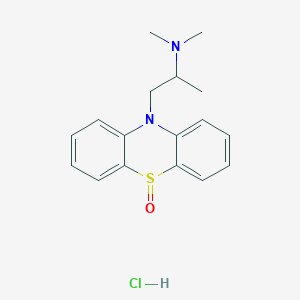

HZ9Fup9E8I, also known as FE-PE2I F-18, is a radiolabeled compound used primarily in positron emission tomography (PET) imaging. It is a fluorine-18 labeled derivative of PE2I, a compound that binds selectively to the dopamine transporter (DAT). This makes it particularly useful in the study and diagnosis of neurodegenerative disorders such as Parkinson’s disease.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of FE-PE2I F-18 involves a nucleophilic substitution reaction where fluorine-18 is introduced into the precursor compound. The process typically includes the following steps :

Azeotropic Drying: The initial step involves the azeotropic drying of fluorine-18.

Nucleophilic Fluorination: The dried fluorine-18 is then reacted with a tosylated precursor to form the desired compound.

Purification and Formulation: The final product is purified using high-performance liquid chromatography (HPLC) and formulated for use.

Industrial Production Methods

Industrial production of FE-PE2I F-18 is carried out using automated synthesis modules such as the Synthera®+ platform or the GE TRACERLab FX2 N synthesis module. These platforms allow for high-yield, GMP-compliant production of the compound, ensuring its sterility and stability .

化学反応の分析

Types of Reactions

FE-PE2I F-18 primarily undergoes nucleophilic substitution reactions during its synthesis. It does not typically participate in oxidation or reduction reactions under standard conditions.

Common Reagents and Conditions

Reagents: Fluorine-18, tosylated precursor.

Conditions: Azeotropic drying, nucleophilic fluorination, HPLC purification.

Major Products

The major product of the synthesis is FE-PE2I F-18 itself, which is used as a radioligand for PET imaging.

科学的研究の応用

FE-PE2I F-18 has several important applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry :

Chemistry: Used as a radiolabeled compound in PET imaging studies.

Biology: Helps in studying the dopamine transporter function in the brain.

Medicine: Aids in the diagnosis and monitoring of neurodegenerative disorders such as Parkinson’s disease.

Industry: Utilized in the production of radiopharmaceuticals for medical imaging.

作用機序

FE-PE2I F-18 binds selectively to the dopamine transporter (DAT) in the brain. This binding allows for the visualization and quantification of DAT density using PET imaging. The compound undergoes a two-step binding mechanism involving a fast complex formation followed by a slower isomerization of the complex .

類似化合物との比較

FE-PE2I F-18 is compared with other radiolabeled compounds used for DAT imaging, such as [123I]FP-CIT (DaTscan™) . While both compounds are used for similar purposes, FE-PE2I F-18 offers several advantages:

Higher Affinity and Selectivity: FE-PE2I F-18 has a higher affinity and selectivity for DAT.

Better Brain Permeability: It shows excellent brain permeability.

Favorable Metabolism: The compound has favorable in vivo kinetics and metabolism.

Similar Compounds

- [123I]FP-CIT (DaTscan™)

- [11C]PE2I

FE-PE2I F-18 stands out due to its superior imaging properties and reduced radiation burden compared to its counterparts.

特性

CAS番号 |

1187432-35-4 |

|---|---|

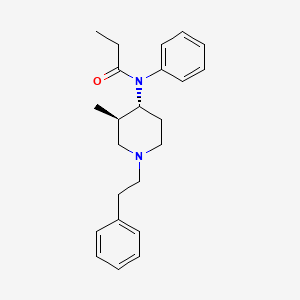

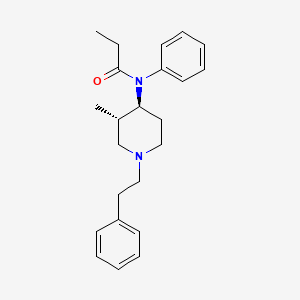

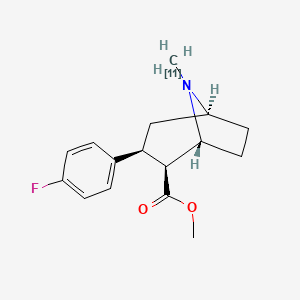

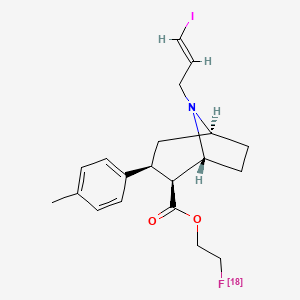

分子式 |

C20H25FINO2 |

分子量 |

456.3 g/mol |

IUPAC名 |

2-(18F)fluoranylethyl (1R,2S,3S,5S)-8-[(E)-3-iodoprop-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate |

InChI |

InChI=1S/C20H25FINO2/c1-14-3-5-15(6-4-14)17-13-16-7-8-18(23(16)11-2-10-22)19(17)20(24)25-12-9-21/h2-6,10,16-19H,7-9,11-13H2,1H3/b10-2+/t16-,17+,18+,19-/m0/s1/i21-1 |

InChIキー |

HOLJKTPTYVYXQS-NWUNOEDWSA-N |

異性体SMILES |

CC1=CC=C(C=C1)[C@H]2C[C@@H]3CC[C@H]([C@H]2C(=O)OCC[18F])N3C/C=C/I |

正規SMILES |

CC1=CC=C(C=C1)C2CC3CCC(C2C(=O)OCCF)N3CC=CI |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。